![molecular formula C9H7FO3 B6291740 3-Fluoro-2-formyl-4-methylbenzoic acid CAS No. 2382988-87-4](/img/structure/B6291740.png)
3-Fluoro-2-formyl-4-methylbenzoic acid
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Description
“3-Fluoro-2-formyl-4-methylbenzoic acid” is a chemical compound . It is derived from methylbenzoic acid . The molecular formula is C9H7FO3 and the average mass is 182.15 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 3-fluoro-2-methylbenzoic acid can be synthesized from readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the transformation of 3-fluoro-2-methylbenzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity .Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-formyl-4-methylbenzoic acid” consists of a benzene ring substituted with a fluoro group, a formyl group, and a methyl group . The positioning of these groups on the benzene ring can influence the compound’s properties and reactivity .Chemical Reactions Analysis
The fluoride substituent in “3-Fluoro-2-formyl-4-methylbenzoic acid” enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . The compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to wash thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-fluoro-2-formyl-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5-2-3-6(9(12)13)7(4-11)8(5)10/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHRKSDLCPABHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-formyl-4-methylbenZoic acid |
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